7-Fold Higher Potency for hKv1.5 Cardiac Potassium Channel Block Versus S(-)-Bupivacaine
(R)-(+)-bupivacaine blocks the open state of the cloned human cardiac potassium channel hKv1.5 with 7-fold greater potency than (S)-(-)-bupivacaine. The apparent dissociation constants (Kd) were determined using whole-cell patch-clamp in stably transfected mouse Ltk- cells [1]. This stereoselectivity is among the largest reported for any local anesthetic–ion channel interaction and directly correlates with the rank order of clinical cardiotoxicity [2].
| Evidence Dimension | hKv1.5 channel block potency (Kd) |
|---|---|
| Target Compound Data | Kd = 4.1 ± 0.7 μmol/L |
| Comparator Or Baseline | S(-)-bupivacaine (levobupivacaine): Kd = 27.3 ± 2.8 μmol/L |
| Quantified Difference | 7-fold higher potency (Kd ratio = 6.7:1); Hill coefficients ≈1 for both enantiomers |
| Conditions | Whole-cell patch-clamp; cloned hKv1.5 stably expressed in mouse Ltk- cells |
Why This Matters
For researchers studying hKv1.5-mediated cardiac repolarization or screening for stereoselective Kv channel modulators, (R)-(+)-bupivacaine provides a 7-fold potency window against its S(-) antipode that enables unambiguous structure–activity relationship (SAR) discrimination.
- [1] Franqueza L, Longobardo M, Vicente J, et al. Molecular determinants of stereoselective bupivacaine block of hKv1.5 channels. Circ Res. 1997;81(6):1053-1064. View Source
- [2] Tsuchiya H, et al. R(+)-, Rac-, and S(-)-bupivacaine stereostructure-specifically interact with membrane lipids. Anesth Analg. 2012;114(2):310-312. View Source
